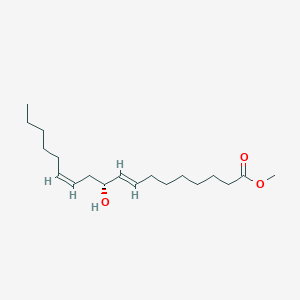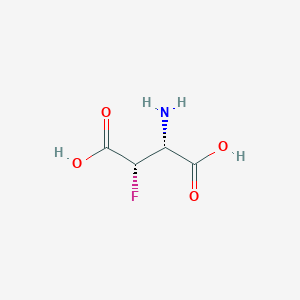
(2R,3S)-2-Amino-3-fluorobutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Amino-3-fluorobutanedioic acid, also known as (R,S)-3-Amino-2-fluorosuccinic acid, is a fluorinated analog of aspartic acid. This compound has been studied for its potential therapeutic applications in neurological disorders, such as stroke and epilepsy.
Mécanisme D'action
The exact mechanism of action of (2R,3S)-2-Amino-3-fluorobutanedioic acid is not fully understood. However, studies have suggested that this compound may act as a glutamate receptor antagonist. Glutamate is an excitatory neurotransmitter that plays a key role in the development of neurological disorders, such as stroke and epilepsy. By blocking glutamate receptors, (2R,3S)-2-Amino-3-fluorobutanedioic acid may reduce the excitotoxicity and neuronal damage associated with these disorders.
Effets Biochimiques Et Physiologiques
(2R,3S)-2-Amino-3-fluorobutanedioic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the levels of glutamate in the brain, which may contribute to its neuroprotective effects. Additionally, (2R,3S)-2-Amino-3-fluorobutanedioic acid has been shown to increase the levels of GABA, an inhibitory neurotransmitter that can reduce the excitability of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3S)-2-Amino-3-fluorobutanedioic acid has a number of advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. Additionally, (2R,3S)-2-Amino-3-fluorobutanedioic acid has been extensively studied in animal models and has shown promising results for the treatment of neurological disorders. However, there are also limitations to using (2R,3S)-2-Amino-3-fluorobutanedioic acid in lab experiments. This compound can be expensive to synthesize and may not be readily available in large quantities. Additionally, the exact mechanism of action of (2R,3S)-2-Amino-3-fluorobutanedioic acid is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for the study of (2R,3S)-2-Amino-3-fluorobutanedioic acid. One potential direction is the development of more potent and selective glutamate receptor antagonists. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-Amino-3-fluorobutanedioic acid and its potential therapeutic applications in neurological disorders. Other future directions may include the development of new synthesis methods for (2R,3S)-2-Amino-3-fluorobutanedioic acid and the study of its pharmacokinetics and pharmacodynamics in animal models.
Méthodes De Synthèse
(2R,3S)-2-Amino-3-fluorobutanedioic acid can be synthesized using a variety of methods. One common method involves the reaction of (R)-ethyl 2-bromopropionate with diethyl fluoromalonate, followed by hydrolysis and decarboxylation. Another method involves the reaction of (R)-2-bromobutyric acid with potassium fluoride and diethyl malonate, followed by hydrolysis and decarboxylation. These methods result in the formation of (2R,3S)-2-Amino-3-fluorobutanedioic acid with high yield and purity.
Applications De Recherche Scientifique
(2R,3S)-2-Amino-3-fluorobutanedioic acid has been studied for its potential therapeutic applications in neurological disorders, such as stroke and epilepsy. Studies have shown that this compound can reduce the severity and duration of seizures in animal models of epilepsy. Additionally, (2R,3S)-2-Amino-3-fluorobutanedioic acid has been shown to reduce brain damage and improve neurological function in animal models of stroke. These findings suggest that (2R,3S)-2-Amino-3-fluorobutanedioic acid may have neuroprotective effects and could be a potential therapeutic agent for neurological disorders.
Propriétés
Numéro CAS |
106138-31-2 |
|---|---|
Nom du produit |
(2R,3S)-2-Amino-3-fluorobutanedioic acid |
Formule moléculaire |
C4H6FNO4 |
Poids moléculaire |
151.09 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-fluorobutanedioic acid |
InChI |
InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 |
Clé InChI |
WKTWOKOOUAZXQP-LWMBPPNESA-N |
SMILES isomérique |
[C@H]([C@@H](C(=O)O)F)(C(=O)O)N |
SMILES |
C(C(C(=O)O)F)(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)F)(C(=O)O)N |
Synonymes |
L-Aspartic acid, 3-fluoro-, threo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



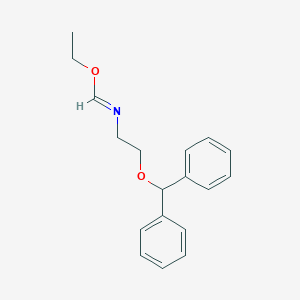
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

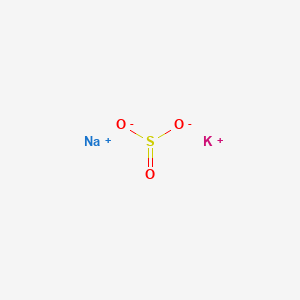

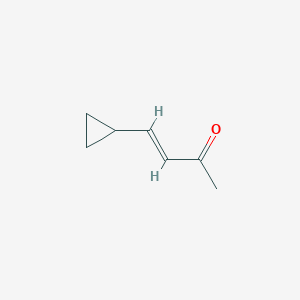
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)
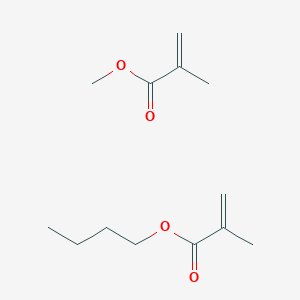
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)


![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
